An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 4-amino-6-chloro-5-iodonicotinate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 4-amino-6-chloro-5-iodonicotinate
Introduction
Ethyl 4-amino-6-chloro-5-iodonicotinate is a highly functionalized pyridine derivative of significant interest to the medicinal chemistry and drug development sectors. Its strategic arrangement of an amino group, two distinct halogen atoms (chlorine and iodine), and an ethyl ester on the pyridine core makes it a uniquely versatile scaffold. This guide provides an in-depth analysis of its chemical properties, reactivity, and potential applications, offering field-proven insights for researchers and scientists. The presence of multiple, orthogonally reactive sites allows for sequential and selective chemical modifications, positioning this molecule as a valuable building block for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and related therapeutic agents.[1][2]
Chemical Identity and Physicochemical Properties
The foundational characteristics of Ethyl 4-amino-6-chloro-5-iodonicotinate are summarized below. These properties are essential for its handling, reaction setup, and purification.
Table 1: Core Chemical Identifiers
| Attribute | Value | Source(s) |
| CAS Number | 1935952-84-3 | [3][4] |
| Molecular Formula | C₈H₈ClIN₂O₂ | [3] |
| Molecular Weight | 326.52 g/mol | [3] |
| IUPAC Name | ethyl 4-amino-6-chloro-5-iodopyridine-3-carboxylate | [3] |
| InChI Key | LEKLWRRXLQTERQ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value / Description | Source(s) |
| Appearance | Solid | |
| Purity | Typically ≥97% | [4] |
| Solubility | Based on analogous structures, expected to be soluble in polar aprotic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate; moderately soluble in alcohols like Ethanol and Methanol; and poorly soluble in water and non-polar solvents like hexanes. | [5] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Spectroscopic Profile (Structural Elucidation)
While specific experimental spectra for this exact compound are not widely published, a robust and reliable spectroscopic profile can be predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.[5][6] This predictive analysis is a cornerstone of structural verification in synthetic chemistry.
¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment.
-
Aromatic Proton (H-2): A singlet is expected in the downfield region, likely around δ 8.0-8.5 ppm . Its deshielded nature is due to the electron-withdrawing effects of the adjacent ester group and the overall electron-deficient pyridine ring.
-
Amino Protons (-NH₂): A broad singlet is anticipated around δ 5.0-6.0 ppm . The chemical shift can vary significantly with concentration and solvent due to hydrogen bonding.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet at approximately δ 4.2-4.4 ppm (for the -OCH₂- group) coupled to a triplet around δ 1.3-1.4 ppm (for the -CH₃ group) is the classic signature of an ethyl ester.
¹³C NMR Spectroscopy (Predicted) The carbon spectrum will show eight distinct signals:
-
Carbonyl Carbon (-C=O): Expected in the range of δ 164-168 ppm .
-
Aromatic Carbons: Five signals are expected in the aromatic region (δ 100-160 ppm ). The carbons directly attached to the electronegative nitrogen, chlorine, and iodine atoms will have characteristic shifts influenced by their respective electronic effects. The C-I bond, for instance, often shifts the carbon signal significantly upfield compared to C-H.
-
Ethyl Ester Carbons (-OCH₂CH₃): The -OCH₂- carbon is expected around δ 60-62 ppm , and the terminal -CH₃ carbon will be upfield, around δ 14-15 ppm .
Infrared (IR) Spectroscopy (Predicted) The IR spectrum provides a rapid diagnostic for key functional groups:
-
N-H Stretching: Two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹ .
-
C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the ester carbonyl group.
-
C=C and C=N Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the pyridine ring vibrations.
-
C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region is expected for the ester C-O bond.
-
C-Cl and C-I Stretching: These will appear in the fingerprint region, typically below 800 cm⁻¹ .
Mass Spectrometry (MS) In an Electron Impact (EI) mass spectrum:
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 326.
-
Isotopic Pattern: A characteristic isotopic pattern for the molecular ion will be observed due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an (M+2)⁺ peak that is about one-third the intensity of the M⁺ peak.
Synthesis and Reactivity
The synthetic utility of Ethyl 4-amino-6-chloro-5-iodonicotinate stems from its densely packed and differentially reactive functional groups.
Plausible Synthetic Pathway
A logical synthesis can be conceptualized starting from a more common precursor, such as ethyl 4,6-dichloronicotinate. The process would involve selective halogenation and amination steps.
Caption: Plausible synthetic workflow for the target compound.
Protocol: Two-Step Synthesis
-
Step 1: Amination of Ethyl 4,6-dichloronicotinate.
-
Rationale: The chlorine at the 4-position of the pyridine ring is more activated towards nucleophilic aromatic substitution than the chlorine at the 6-position due to the electronic influence of the ring nitrogen and the ester group. This regioselectivity allows for a controlled reaction.[1]
-
Procedure:
-
Dissolve ethyl 4,6-dichloronicotinate in a suitable solvent such as ethanol or dioxane in a pressure vessel.
-
Add a source of ammonia (e.g., a solution of ammonia in ethanol or ammonium hydroxide).
-
Seal the vessel and heat to 80-120°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling, evaporate the solvent. Work up the residue by partitioning between ethyl acetate and water.
-
Dry the organic layer, concentrate, and purify the crude product (Ethyl 4-amino-6-chloronicotinate) by column chromatography or recrystallization.
-
-
-
Step 2: Iodination of Ethyl 4-amino-6-chloronicotinate.
-
Rationale: The electron-donating amino group at the 4-position strongly activates the ortho-position (C5) for electrophilic aromatic substitution. Reagents like N-Iodosuccinimide (NIS) are effective for the iodination of such activated aromatic systems.
-
Procedure:
-
Dissolve the product from Step 1 in an aprotic solvent like acetonitrile or DCM.
-
Add N-Iodosuccinimide (NIS) (1.0-1.2 equivalents) to the solution.
-
Stir the reaction at room temperature, protecting it from light. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final product by column chromatography to yield Ethyl 4-amino-6-chloro-5-iodonicotinate.
-
-
Reactivity and Strategic Diversification
The key to this molecule's value is the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, allowing for selective functionalization.[7]
General Reactivity Order: C-I > C-Br > C-Cl >> C-F[7]
This reactivity hierarchy enables a powerful synthetic strategy:
-
First Coupling (at C5): A Suzuki, Sonogashira, or Heck reaction can be performed under mild conditions that selectively activate the C-I bond while leaving the C-Cl bond intact.[8][9]
-
Second Coupling (at C6): The product from the first reaction can then be subjected to a second cross-coupling reaction under more forcing conditions (e.g., using stronger catalysts, higher temperatures) to functionalize the C-Cl position.[10]
Caption: Sequential cross-coupling strategy for molecular diversification.
Application in Drug Discovery
Substituted pyridine and pyrimidine cores are prevalent motifs in a vast number of approved drugs, particularly in oncology.[2][11] Ethyl 4-amino-6-chloro-5-iodonicotinate is an exemplary intermediate for the synthesis of kinase inhibitors. Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of cancer.[12][13][14]
Role as a Kinase Inhibitor Scaffold: The structure of this compound provides the necessary anchor points to build molecules that can fit into the ATP-binding pocket of a target kinase.
-
The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase.
-
The pyridine nitrogen can act as a hydrogen bond acceptor.
-
The C5 and C6 positions provide vectors for introducing larger substituents that can occupy other pockets of the active site, thereby conferring potency and selectivity.
Caption: Pathway from intermediate to a potential active pharmaceutical ingredient (API).
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety precautions can be inferred from its structural components and data for analogous compounds.
Table 3: Inferred Hazard Information
| Hazard Category | GHS Hazard Statement(s) | GHS Pictogram |
| Acute Toxicity | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) |
| Skin Irritation | H315: Causes skin irritation. | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
General Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The compound should be treated as hazardous chemical waste.
Conclusion
Ethyl 4-amino-6-chloro-5-iodonicotinate is a high-value, multi-functional chemical intermediate. Its key attributes—particularly the differential reactivity of its two halogen substituents—provide a robust and flexible platform for the synthesis of complex, poly-substituted pyridine derivatives. For researchers in drug discovery, this compound represents a strategic starting point for building libraries of novel molecules targeting key biological systems, most notably protein kinases. A thorough understanding of its predicted spectroscopic properties and reactivity profile is essential for its effective utilization in the development of next-generation therapeutics.
References
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Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]
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ethyl 4-aMino-6-chloro-5-iodonicotinate. Cramars. [Link]
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Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. (2022). ResearchGate. [Link]
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